
2-Ethyl-2-methyloxane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyloxane-4-carbonyl chloride is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of an oxane ring substituted with ethyl and methyl groups, and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carbonyl chloride typically involves the chlorination of the corresponding oxane derivative. One common method is the reaction of 2-Ethyl-2-methyloxane-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-Ethyl-2-methyloxane-4-carboxylic acid+SOCl2→2-Ethyl-2-methyloxane-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methyloxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Ethyl-2-methyloxane-4-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyloxane-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyloxane-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxane-4-carbonyl chloride: Lacks the ethyl group, resulting in different reactivity and properties.
2-Ethyl-2-methyloxane-4-carboxylic acid: The carboxylic acid derivative, which is less reactive than the carbonyl chloride.
2-Ethyl-2-methyloxane-4-methyl ester: The ester derivative, which has different solubility and reactivity compared to the carbonyl chloride.
Uniqueness
2-Ethyl-2-methyloxane-4-carbonyl chloride is unique due to the presence of both ethyl and methyl groups on the oxane ring, which can influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
77554-91-7 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
2-ethyl-2-methyloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-3-9(2)6-7(8(10)11)4-5-12-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
AMEGLLWXYHIAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CCO1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



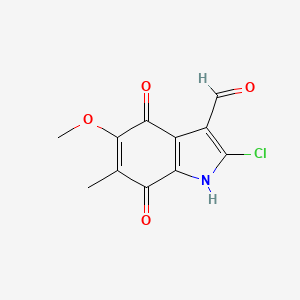
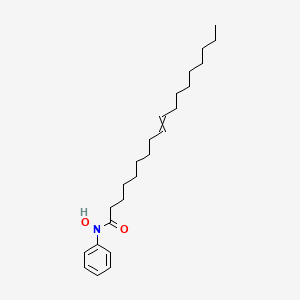
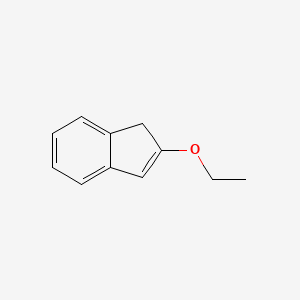
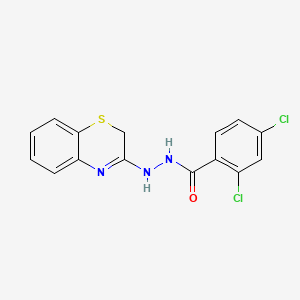

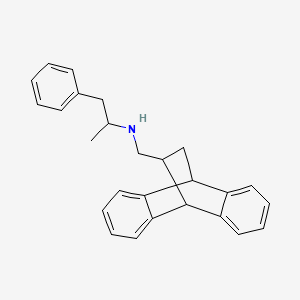
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)



![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
